molecular formula C3H6Cl2O<br>CH2ClCHOHCH2Cl<br>C3H6Cl2O B029581 1,3-Dichloro-2-propanol CAS No. 96-23-1

1,3-Dichloro-2-propanol

Cat. No.: B029581
CAS No.: 96-23-1
M. Wt: 128.98 g/mol
InChI Key: DEWLEGDTCGBNGU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-propanol is an organic compound with the chemical formula C3H6Cl2O. It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin, a key industrial chemical. This compound is known to be a carcinogen and mutagen, and it is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, meaning it is possibly carcinogenic to humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with hydrochloric acid at temperatures ranging from 70 to 140°C. The reaction is carried out in a continuous reaction zone, and the water produced during the reaction is continuously removed . Another method involves the chlorination of glycerine in the presence of acetic acid at 100 to 110°C, followed by neutralization with a base to remove excess hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. The process typically involves the high-temperature radical chlorination of propene to allyl chloride, followed by the addition of hypochlorous acid to allyl chloride to form dichloropropanols. The dichloropropanols are then dehydrochlorinated with an alkali aqueous solution to produce epichlorohydrin .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

    Oxidation Reactions: It can be oxidized to form epichlorohydrin.

    Reduction Reactions: It can be reduced to form 1,3-dichloropropane.

Common Reagents and Conditions

Major Products

    Epichlorohydrin: Formed through oxidation.

    1,3-Dichloropropane: Formed through reduction.

Comparison with Similar Compounds

1,3-Dichloro-2-propanol is similar to other chloropropanols, such as 3-chloro-1,2-propanediol. it is unique in its higher occurrence in meat products compared to 3-chloro-1,2-propanediol, which is more commonly found in soy sauce and related products . Additionally, this compound is used as an intermediate in the production of epichlorohydrin, whereas 3-chloro-1,2-propanediol is not .

List of Similar Compounds

  • 3-Chloro-1,2-propanediol
  • 2,3-Dichloro-1-propanol
  • 1,3-Dichloropropane

Properties

IUPAC Name

1,3-dichloropropan-2-ol
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InChI

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
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InChI Key

DEWLEGDTCGBNGU-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)O)Cl
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Molecular Formula

C3H6Cl2O, Array
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DSSTOX Substance ID

DTXSID6025010
Record name 1,3-Dichloro-2-propanol
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Molecular Weight

128.98 g/mol
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Physical Description

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID.
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C
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Flash Point

165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11
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Density

1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35
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Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100
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Color/Form

COLORLESS, SLIGHTLY VISCOUS, LIQUID

CAS No.

96-23-1, 26545-73-3
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Melting Point

25 °F (NTP, 1992), -4 °C
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Synthesis routes and methods

Procedure details

British Patent Specification 974,164, for example, discloses a process and apparatus for the production of epichlorohydrin from dichlorohydrin in which an aqueous reaction medium comprising an inorganic alkali hydroxide, water and dichlorohydrin are mixed and then treated with steam in a reactor column at a temperature below 55° C. to strip epichlorohydrin formed by the reaction between the inorganic alkali hydroxide and dichlorohydrin from the reaction mixture as a gaseous water-epichlorohydrin azeotrope. The overhead is condensed and separated in a liquid-liquid phase separator into an aqueous phase, which is recycled to the dehydrochlorination reactor column, and an organic phase, which is fed to a drying column to remove epichlorohydrin and residual water as a vapor phase. The vapor phase is condensed and recycled to the liquid-liquid phase separator to remove residual water from the drying column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-propanol
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-2-propanol
Reactant of Route 4
1,3-Dichloro-2-propanol
Reactant of Route 5
1,3-Dichloro-2-propanol
Reactant of Route 6
1,3-Dichloro-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.